LH-RH (4-10)

Immunoassay Development GnRH Epitope Mapping Monoclonal Antibody Characterization

LH-RH (4-10) is the minimal high-affinity GnRH fragment essential for studies requiring LHRH receptor binding without gonadotropin release. Ideal for immunoassay calibration (IC50=23pM), targeted drug delivery, and peptidase research. Its unique properties make it a critical tool for reproducible, endocrine-silent experiments. Contact us for bulk orders.

Molecular Formula C33H53N11O9
Molecular Weight 747.8 g/mol
Cat. No. B12394974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLH-RH (4-10)
Molecular FormulaC33H53N11O9
Molecular Weight747.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N
InChIInChI=1S/C33H53N11O9/c1-18(2)13-23(41-27(48)16-40-29(50)24(43-28(49)21(34)17-45)14-19-7-9-20(46)10-8-19)30(51)42-22(5-3-11-38-33(36)37)32(53)44-12-4-6-25(44)31(52)39-15-26(35)47/h7-10,18,21-25,45-46H,3-6,11-17,34H2,1-2H3,(H2,35,47)(H,39,52)(H,40,50)(H,41,48)(H,42,51)(H,43,49)(H4,36,37,38)/t21-,22-,23-,24-,25-/m0/s1
InChIKeyASNHUSJQZWXBOG-KEOOTSPTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LH-RH (4-10) (CAS 51776-33-1) Procurement Guide for Research-Grade GnRH Fragment Peptide


LH-RH (4-10), a heptapeptide with sequence Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 (SYGLRPG-NH2), is a major degradation product of luteinizing hormone-releasing hormone (LHRH/GnRH) generated via enzymatic cleavage in the pituitary and hypothalamus [1]. As a core GnRH fragment, it serves as a key tool compound for studying GnRH receptor interactions, enzymatic degradation pathways, and targeted drug delivery systems [2]. Its defined molecular properties (C33H53N11O9, MW 747.84) and high-affinity binding to specific monoclonal antibodies underpin its utility in reproductive endocrinology and oncology research applications [3].

Why LH-RH (4-10) Cannot Be Substituted with Generic GnRH Analogs in Specialized Research


Substituting LH-RH (4-10) with full-length GnRH or clinically optimized GnRH analogs (e.g., Leuprolide, Buserelin) is scientifically invalid for applications requiring a specific fragment devoid of gonadotropin-releasing activity. Full-length GnRH and its superagonist analogs are engineered for high-potency pituitary receptor activation, exhibiting 10- to 100-fold greater LH-releasing potency than native GnRH in vitro [1]. In stark contrast, the 4-10 fragment lacks the N-terminal tripeptide essential for receptor activation and does not stimulate LH or FSH secretion, as demonstrated by studies where LHRH' (modified at residues 4-10) binds the LHRH receptor without interfering with gonadotropin release [2]. Furthermore, the enzymatic stability profile differs markedly: LH-RH (4-10) is itself a product of ACE-mediated cleavage of the Trp3-Ser4 bond, a degradation route not applicable to analogs with modified or protected N-termini [3]. For targeted delivery research where hormonal activity must be decoupled from receptor targeting, generic agonists are unsuitable and would confound experimental outcomes.

Quantitative Evidence Guide for LH-RH (4-10) Differentiation Versus In-Class Peptides


High-Affinity Monoclonal Antibody Binding Differentiates LH-RH (4-10) as a GnRH Epitope Mimic

LH-RH (4-10) exhibits exceptionally high binding affinity to monoclonal antibody P81662, an anti-GnRH antibody. The compound inhibits the binding of 125I-labeled GnRH to P81662 with an IC50 value of 23 pM [1]. This high-affinity interaction, which is within an order of magnitude of the affinity of full-length GnRH itself for this antibody, confirms that the 4-10 fragment retains the critical epitope recognized by this neutralizing antibody. In contrast, shorter GnRH fragments (e.g., 6-10, 7-10) or fragments lacking the core 4-10 sequence exhibit substantially reduced or no binding, as they lack the complete conformational determinant required for high-affinity recognition [1].

Immunoassay Development GnRH Epitope Mapping Monoclonal Antibody Characterization

Absence of Gonadotropin-Releasing Activity Distinguishes LH-RH (4-10) from Full-Length GnRH and Agonists

A critical functional differentiator is that LH-RH (4-10) and its derivatives do not stimulate LH or FSH secretion, whereas full-length GnRH and clinical agonists are potent stimulators. Studies with LHRH', a peptide modified at carboxyl-terminal residues 4-10, demonstrate that it binds to the LHRH receptor with high affinity (Kd = 0.252 ± 0.061 nM) but without interfering with LH and FSH secretion [1]. This is in stark contrast to full-length GnRH agonists, which exhibit 10- to 100-fold higher LH-releasing potency than native GnRH in rat pituitary incubation assays [2].

Targeted Drug Delivery Receptor Binding Endocrinology

In Vivo Tumor Growth Inhibition by LH-RH (4-10)-Based Conjugate Validates Utility in Targeted Oncology

A cecropin B-LHRH' conjugate, utilizing a modified LHRH fragment based on residues 4-10 as the targeting moiety, demonstrated significant in vivo antitumor efficacy. In a BALB/c-nu mouse ES-2 ovarian cancer xenograft model, CB-LHRH' treatment resulted in tumor weight reductions of 23.8% at 50 mg/kg/day and 20.4% at 25 mg/kg/day [1]. Importantly, the conjugate bound LHRH receptor with high affinity (Kd = 0.252 nM) while lacking LH/FSH secretory activity, confirming the fragment's targeting capability is independent of endocrine function [1].

Targeted Chemotherapy Ovarian Cancer Endometrial Cancer

Enzymatic Generation via ACE Defines LH-RH (4-10) as a Specific Degradation Product Marker

LH-RH (4-10) is generated as a major product when human angiotensin I converting enzyme (ACE) hydrolyzes full-length LH-RH. Under optimal conditions (500 mM NaCl), ACE cleaves the Trp3-Ser4 bond to release the NH2-terminal tripeptide (pGlu-His-Trp) and LH-RH (4-10), accounting for 86% of the total hydrolysis [1]. The kinetic parameters for this reaction were determined as Km = 167 μM and kcat = 210 min⁻¹. In contrast, under low chloride conditions (10 mM NaCl), the hydrolysis pattern shifts, with COOH-terminal cleavage occurring about equally with NH2-terminal cleavage [1]. This distinct enzymatic generation pathway differentiates LH-RH (4-10) from other GnRH metabolites like 6-10 or 7-10 fragments.

Peptide Metabolism ACE Substrate Specificity Enzyme Kinetics

Recommended Research Applications for LH-RH (4-10) Based on Validated Differentiation


Calibration Standard for GnRH Epitope-Specific Immunoassays

LH-RH (4-10) serves as an optimal calibration standard or blocking agent for immunoassays employing anti-GnRH monoclonal antibodies such as P81662. Its IC50 of 23 pM for inhibiting 125I-GnRH binding confirms it retains the full epitope recognized by this clinically relevant antibody, whereas shorter fragments (e.g., 6-10, 7-10) show negligible binding [1]. This makes LH-RH (4-10) the minimal high-affinity fragment suitable for standard curve generation, specificity controls, and competitive binding assays in both academic and industrial immunoassay development settings.

Ligand for LHRH Receptor Targeting Without Endocrine Activation

For targeted drug delivery programs where LHRH receptor binding is desired but gonadotropin release must be avoided, LH-RH (4-10) or its derivatives are essential starting materials. Unlike full-length GnRH agonists which potently stimulate LH secretion (10- to 100-fold above native GnRH), the 4-10 fragment lacks the N-terminal activation domain and does not trigger LH/FSH release [1]. This property is critical for constructing receptor-targeted cytotoxins, imaging probes, or nanoparticle delivery systems intended for LHRH receptor-positive tumors, as endocrine side effects would otherwise confound therapeutic evaluation [2].

Reference Standard in ACE-Mediated Peptide Metabolism Studies

LH-RH (4-10) is a defined, major product of human ACE action on full-length GnRH, with product distribution of 86% under high-chloride conditions (Km = 167 μM, kcat = 210 min⁻¹) [1]. This makes it an essential reference compound for laboratories studying peptidase substrate specificity, inhibitor screening (e.g., captopril, thiorphan), or stability profiling of GnRH-based therapeutics. Its use as an authentic standard ensures accurate identification and quantification of this specific degradation pathway, which is not possible with generic GnRH analogs that lack the native Trp3-Ser4 cleavage site.

Targeting Moiety for Ovarian and Endometrial Cancer Therapeutic Conjugates

LH-RH (4-10)-based conjugates, such as cecropin B-LHRH', have demonstrated statistically significant in vivo tumor growth inhibition in ovarian cancer xenograft models (23.8% reduction at 50 mg/kg/day) [1]. This validated efficacy, combined with high-affinity LHRH receptor binding (Kd = 0.252 nM) and absence of endocrine activity, positions LH-RH (4-10) as a preferred targeting scaffold for research programs developing novel LHRH receptor-directed therapeutics for gynecological malignancies. Procurement of the unmodified 4-10 fragment enables custom conjugation strategies and structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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